Carboxymethyl chitosan

Description

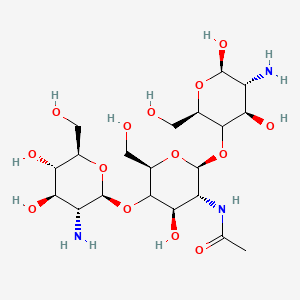

Structure

2D Structure

Properties

IUPAC Name |

N-[5-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H37N3O14/c1-5(27)23-11-15(31)17(36-19-10(22)13(29)12(28)6(2-24)34-19)8(4-26)35-20(11)37-16-7(3-25)33-18(32)9(21)14(16)30/h6-20,24-26,28-32H,2-4,21-22H2,1H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGNQXZLWHDQLRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)N)O)CO)CO)OC3C(C(C(C(O3)CO)O)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H37N3O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83512-85-0 | |

| Record name | 83512-85-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is the chemical structure of Carboxymethyl chitosan?

An In-depth Technical Guide to the Chemical Structure of Carboxymethyl Chitosan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitosan, a linear polysaccharide derived from the deacetylation of chitin, is a biopolymer of significant interest due to its biocompatibility, biodegradability, and low toxicity.[1][2] It is composed of randomly distributed β-(1→4)-linked D-glucosamine and N-acetyl-D-glucosamine units.[3][4] However, its application is often limited by its poor solubility in water and neutral or alkaline solutions, as it is only soluble in acidic solutions below pH 6.5 where its primary amino groups are protonated.[1][5][6]

To overcome this limitation, chemical modification of chitosan is a key strategy. Carboxymethylation, the introduction of carboxymethyl groups (-CH₂COOH) onto the chitosan backbone, is one of the most important modifications.[7][8] This process not only dramatically improves the water solubility of chitosan over a wide pH range but also introduces reactive carboxyl groups, enhancing its functional properties such as mucoadhesion, metal chelation, and drug-carrying capacity.[8][9][10] The resulting derivative, this compound (CMC), is an amphoteric polyelectrolyte with versatile applications in drug delivery, tissue engineering, and cosmetics.[7]

This guide provides a detailed examination of the chemical structure of this compound, its synthesis, and characterization methods tailored for a scientific audience.

The Fundamental Structure: Chitosan

Chitosan is a copolymer with a structure similar to cellulose. It features reactive primary amino groups (-NH₂) at the C-2 position and primary and secondary hydroxyl groups (-OH) at the C-6 and C-3 positions, respectively. These functional groups are the primary sites for chemical modifications like carboxymethylation.[1][4]

Caption: Chemical structure of the D-glucosamine unit of Chitosan.

The Carboxymethylation Reaction

This compound is synthesized by reacting chitosan with a carboxymethylating agent, most commonly monochloroacetic acid (ClCH₂COOH), in the presence of a strong base like sodium hydroxide (NaOH).[7][8] The alkaline conditions are crucial as they activate the hydroxyl and amino groups by deprotonation, making them nucleophilic and ready to react with the electrophilic chloroacetic acid.[2]

The specific sites of carboxymethylation—whether on the amino group (N-substitution), the hydroxyl groups (O-substitution), or both (N,O-substitution)—are determined by the reaction conditions.[1][4] This allows for the synthesis of different types of CMC with distinct properties.

Types and Chemical Structures of this compound

The properties and applications of CMC are highly dependent on which functional groups are modified and to what extent (the degree of substitution).[1] The primary types are O-CMC, N-CMC, and N,O-CMC.

O-Carboxymethyl Chitosan (O-CMC)

In O-CMC, the carboxymethyl groups are primarily attached to the hydroxyl groups, particularly the more reactive C-6 primary hydroxyl group.[2][4] This type is typically formed when the reaction is conducted under heterogeneous conditions at lower temperatures (e.g., 0-20°C), which favors the substitution on the hydroxyl groups over the less reactive amino groups.[4]

Caption: Structure of O-Carboxymethyl Chitosan (O-CMC).

N-Carboxymethyl Chitosan (N-CMC)

N-substitution occurs when the carboxymethyl group is attached to the primary amino group at the C-2 position. This can be achieved under mildly alkaline conditions (pH 8-8.5), where only the amino groups are sufficiently activated.[2] Another route is reductive amination, which involves reacting chitosan with glyoxylic acid followed by reduction with a reagent like sodium cyanoborohydride.[4][11] This method can lead to both mono- (N-CMC) and di-substitution (N,N-CMC).[11]

Caption: Structures of N-CMC and N,N-CMC.

N,O-Carboxymethyl Chitosan (N,O-CMC)

When the carboxymethylation reaction is carried out under strongly alkaline conditions and at higher temperatures (e.g., >50°C), substitution occurs at both the amino and hydroxyl groups, yielding N,O-CMC.[2][10][12] This derivative possesses both N- and O-carboxymethyl groups and is often highly soluble in water.[10] The order of reactivity for substitution under these conditions is generally C-6 OH > C-3 OH > C-2 NH₂.[2]

Caption: Structure of N,O-Carboxymethyl Chitosan (N,O-CMC).

Experimental Protocols for Synthesis and Analysis

The synthesis and characterization of CMC are critical for ensuring the desired properties for any application. Below are representative protocols.

General Synthesis Workflow

The synthesis of CMC from chitosan generally follows a multi-step process involving alkalization, etherification, and purification.

References

- 1. japsonline.com [japsonline.com]

- 2. aml.iaamonline.org [aml.iaamonline.org]

- 3. researchgate.net [researchgate.net]

- 4. repositorio.unesp.br [repositorio.unesp.br]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. nbinno.com [nbinno.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Solubility and structure of N-carboxymethylchitosan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. redalyc.org [redalyc.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Synthesis and Characterization of Carboxymethyl Chitosan

This compound (CMCS) is a vital biopolymer that has garnered significant attention in the biomedical and pharmaceutical fields. As a water-soluble derivative of chitosan, CMCS overcomes the limited solubility of its parent polymer in neutral or alkaline conditions, broadening its applicability while retaining its advantageous properties such as biocompatibility, biodegradability, and low toxicity.[1][2] This guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols and data interpretation for professionals in research and drug development. Its enhanced properties make CMCS a promising material for drug delivery systems, tissue engineering, and wound healing applications.[3][4]

Synthesis of this compound

The synthesis of CMCS involves the chemical modification of chitosan through carboxymethylation. This process introduces carboxymethyl groups (-CH₂COOH) onto the chitosan backbone, typically at the amino (-NH₂) and hydroxyl (-OH) groups.[5][6] The most common method is the reaction of chitosan with monochloroacetic acid in a strong alkaline medium.[7][8] The reaction conditions, such as the concentration of sodium hydroxide, the molar ratio of reactants, temperature, and reaction time, significantly influence the degree of substitution (DS) and the location of the carboxymethyl groups (N-substitution, O-substitution, or N,O-substitution).[8][9]

General Reaction Scheme

The etherification reaction involves two main steps:

-

Alkalization: Chitosan is treated with a concentrated sodium hydroxide solution to activate the hydroxyl and amino groups, making them more nucleophilic.

-

Etherification: Monochloroacetic acid is added to the alkali-chitosan slurry, where the chloroacetate ions react with the activated groups on the chitosan backbone to form this compound.

Experimental Protocol: Synthesis via Heterogeneous Reaction

This protocol describes a common method for synthesizing N,O-carboxymethyl chitosan.

Materials:

-

Chitosan powder (degree of deacetylation > 80%)

-

Sodium hydroxide (NaOH)

-

Monochloroacetic acid (ClCH₂COOH)

-

Isopropanol (2-Propanol)

-

Methanol

-

Ethanol

-

Glacial acetic acid

-

Distilled water

Procedure:

-

Dispersion: Disperse 3g of chitosan powder in 65mL of isopropanol in a flask and stir magnetically for 30 minutes to achieve a uniform suspension.[8][10]

-

Alkalization: Add 20.4g of 40% (w/v) aqueous NaOH solution to the chitosan suspension.[8] Stir the mixture for 1 hour at room temperature, followed by incubation at -20°C for 12 hours to facilitate alkalization.[11] Thaw the mixture at room temperature.

-

Etherification: Prepare a solution of 14.4g of monochloroacetic acid in isopropanol (1:1 m/m).[8] Add this solution dropwise to the alkali-chitosan slurry over 30 minutes while stirring continuously.

-

Reaction: Maintain the reaction mixture at 50°C in a water bath shaker and continue stirring for 4 to 12 hours.[11] The reaction time can be varied to achieve different degrees of substitution.[7]

-

Purification:

-

Stop the reaction and decant the supernatant. Add 100 mL of methanol to the resulting solid product and stir.[11]

-

Filter the solid product and suspend it in 150 mL of methanol. Neutralize the suspension with glacial acetic acid.[8]

-

Wash the product extensively with 80% ethanol to remove unreacted reagents and by-products until the filtrate is neutral.[1][8]

-

-

Drying: Dry the purified this compound product in a vacuum oven or by freeze-drying. Store the final product in a desiccator.[11]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Summary of Synthesis Parameters

The properties of the resulting CMCS, particularly its solubility and biological activity, are highly dependent on the Degree of Substitution (DS). The DS is influenced by the synthesis conditions.

| Parameter | Condition / Ratio | Effect on Degree of Substitution (DS) | Reference |

| Chitosan:NaOH:MCA (molar ratio) | 1:12:6 (for polymer) | Higher ratios of NaOH and MCA generally lead to a higher DS. | [12][13] |

| 1:6:3 (for oligomer) | Lower ratios result in a lower DS. | [12][13] | |

| 1:4.5:3 | Optimized ratio for high carboxymethylation degree. | [14] | |

| Reaction Temperature (°C) | 50 | A common temperature to promote the reaction without significant degradation. | [11] |

| Reaction Time (hours) | 3 - 10 | Increasing reaction time generally increases the DS, up to a certain point. | [7][8] |

| Alkalization Time (hours) | 12 - 18 | Sufficient time is required for the alkali to penetrate the chitosan structure. | [14] |

Characterization of this compound

Thorough characterization is essential to confirm the successful synthesis of CMCS, determine its structural properties, and ensure its suitability for specific applications.

Degree of Substitution (DS) Determination

The DS indicates the average number of carboxymethyl groups attached to each glucosamine unit in the chitosan chain.[15] It is a critical parameter that dictates the solubility and charge characteristics of CMCS.[15]

Experimental Protocol: Titrimetric Method [7][16]

-

Dissolve 300 mg of the dried CMCS sample in 30 mL of 0.1 M HCl.

-

Stir the solution until the CMCS is completely dissolved.

-

Titrate the solution with a standardized 0.1 M NaOH solution.

-

Use phenolphthalein as an indicator or monitor the pH change using a pH meter to determine the two equivalence points corresponding to the excess HCl and the protonated amino groups/carboxylic acid groups.

-

The DS can be calculated from the volume of NaOH consumed.[7]

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the polymer and confirm the introduction of carboxymethyl groups onto the chitosan backbone.

-

Appearance of Carboxyl Peaks: A strong absorption peak appears around 1600-1616 cm⁻¹, attributed to the asymmetric stretching vibration of the carboxylate group (COO⁻). This peak often overlaps with the N-H bending vibration of the primary amine.[5][17]

-

Symmetric Carboxyl Peak: Another characteristic peak appears around 1410-1415 cm⁻¹, corresponding to the symmetric stretching vibration of the COO⁻ group.[5][17]

-

C-O Stretching: The C-O absorption peak of the primary or secondary hydroxyl group may become stronger and shift, for instance, to around 1074 cm⁻¹.[5]

| Functional Group | Chitosan Peak (cm⁻¹) | This compound Peak (cm⁻¹) | Vibration Mode | Reference |

| -OH and -NH₂ stretching | ~3445 | ~3260 - 3500 (Broad) | Stretching | [5][6] |

| C-H stretching | ~2865 | ~2986 | Stretching | [1][6] |

| Amide I (C=O) | ~1650 | - | Stretching | [18] |

| -NH₂ bending | ~1595 | Overlapped | Bending | [1] |

| COO⁻ (asymmetric) | - | ~1600 - 1616 | Stretching | [5][17] |

| -CH₂ bending | ~1440 | ~1417 | Bending | [6][19] |

| COO⁻ (symmetric) | - | ~1410 - 1415 | Stretching | [5][17] |

| C-O-C bridge | ~1154 | ~1254 | Stretching | [1][19] |

| C-O stretching | ~1089 | ~1053 - 1074 | Stretching | [1][5][6] |

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is a powerful tool for confirming the chemical structure of CMCS and determining the sites of carboxymethylation (N- or O-substitution). Spectra are typically recorded in D₂O or D₂O/HCl.[8][20]

Interpretation of ¹H NMR Spectra: [20][21]

-

Glucopyranose Ring Protons: Signals from the protons on the chitosan backbone typically appear between 3.1 and 5.0 ppm.

-

N-Carboxymethylation Protons (-NH-CH₂-COO⁻): Signals for the protons of the methylene group attached to the nitrogen atom appear in the range of 3.1 - 3.4 ppm.[8][20]

-

O-Carboxymethylation Protons (-O-CH₂-COO⁻): Signals for the protons of the methylene group attached to the oxygen atom (at C6 or C3) appear around 4.17 - 4.6 ppm.[21][22]

-

Acetamide Protons (-NHCOCH₃): A signal for the methyl protons of the residual N-acetyl groups appears around 2.4 ppm.[22]

X-Ray Diffraction (XRD)

XRD analysis provides information about the crystalline structure of the polymer. Chitosan is a semi-crystalline polymer, while the carboxymethylation process tends to disrupt its crystalline structure.

-

Chitosan: Exhibits a characteristic strong, sharp diffraction peak around 2θ = 20°, indicating its crystalline nature.[5][23]

-

This compound: The sharp peak at 2θ = 20° is significantly weakened or disappears, and the diffractogram shows broader, less intense peaks (e.g., around 10.1°, 19.78°, and 33°).[5][6][23] This indicates a decrease in crystallinity and a more amorphous structure, which is a result of the substitution of hydroxyl and amino groups by the bulkier carboxymethyl groups, disrupting the intermolecular hydrogen bonding.[23]

| Sample | Characteristic Peaks (2θ) | Interpretation | Reference |

| Chitosan | ~20° (strong, sharp) | Semi-crystalline structure | [5][23] |

| CMCS | ~10.1°, 19.78°, 33° (weak, broad) | Reduced crystallinity; amorphous structure | [5][6][23] |

Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability and decomposition behavior of the polymer.

-

Initial Weight Loss: Both chitosan and CMCS show an initial weight loss at temperatures below 150°C, which is attributed to the evaporation of absorbed water. CMCS, being more hydrophilic, may show a greater initial weight loss.[7][16]

-

Decomposition: The main decomposition of chitosan occurs at a higher temperature compared to CMCS. For example, the onset of degradation for native chitosan might be around 251.5°C, while for CMCS it can be significantly lower (e.g., 166-190°C).[7]

-

Effect of DS: The thermal stability of CMCS tends to decrease as the degree of substitution (DS) increases. This is because the introduction of carboxymethyl groups disrupts the stable crystalline structure and hydrogen bonding network of chitosan.[7][16]

| Sample | Onset of Degradation (°C) | Maximum Decomposition Temp (°C) | Reference |

| Chitosan | ~251.5 | ~357 | [7][16] |

| CMCS (DS 53.4%) | ~189.9 | - | [7] |

| CMCS (DS 72.5%) | ~166.0 | ~290 | [6][7] |

Scanning Electron Microscopy (SEM)

SEM is used to visualize the surface morphology and microstructure of the polymer particles. The carboxymethylation process can alter the surface appearance of chitosan.[18][24] Reports indicate that after carboxymethylation, the surface of chitosan, which may initially be smooth or fibrous, can become more porous, irregular, or flaky.[18][25] This change in morphology can influence properties like swelling and drug loading capacity.

Characterization and Property Relationships

The various characterization techniques provide a holistic understanding of the synthesized CMCS, linking its chemical structure to its physical properties.

Caption: Relationship between characterization techniques and CMCS properties.

Conclusion and Applications

The synthesis of this compound successfully transforms the poorly soluble chitosan into a versatile, water-soluble biopolymer.[1] The ability to control the degree of substitution allows for the fine-tuning of its properties, such as solubility, viscosity, and bioadhesion.[6][9] These tunable characteristics, combined with its inherent biocompatibility and biodegradability, make CMCS an exceptional candidate for advanced applications in the pharmaceutical and biomedical sectors.[26]

Key applications for drug development professionals include:

-

Controlled Drug Delivery: CMCS can be formulated into nanoparticles, hydrogels, and films for the sustained or targeted release of therapeutic agents.[2][3][4]

-

Tissue Engineering: Its properties support its use in creating scaffolds for tissue regeneration.[1][3]

-

Wound Healing: CMCS-based dressings can promote wound healing due to their moisture-retention and antimicrobial properties.[1][3]

References

- 1. Synthesis of this compound and Its Derivatives Using KI and/or Ultrasonication | MDPI [mdpi.com]

- 2. pharmaexcipients.com [pharmaexcipients.com]

- 3. Recent advances in this compound-based materials for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Characterization of this compound Nanogels for Swelling Studies and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Characterization of this compound Nanosponges with Cyclodextrin Blends for Drug Solubility Improvement - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpsi.org [ijpsi.org]

- 8. scielo.br [scielo.br]

- 9. japsonline.com [japsonline.com]

- 10. iosrjournals.org [iosrjournals.org]

- 11. japsonline.com [japsonline.com]

- 12. researchgate.net [researchgate.net]

- 13. 1H-NMR Analysis of Degree of Substitution in N,O-Carboxymethyl Chitosans from Various Chitosan Sources and Types | Scientific.Net [scientific.net]

- 14. CN106046200A - Preparation method of this compound - Google Patents [patents.google.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Scanning electron microscopy evaluation of chitosan and this compound as retrograde smear layer removing agents - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Water Solubility of Carboxymethyl Chitosan vs. Chitosan

This technical guide provides a comprehensive comparison of the water solubility of this compound (CMCS) and its parent polymer, Chitosan. The enhanced solubility of CMCS across a wider pH range significantly broadens its applicability, particularly in the fields of drug development and biomedical engineering. This document details the underlying chemical principles, presents quantitative solubility data, outlines relevant experimental protocols, and provides visual diagrams to illustrate key processes and concepts.

Core Concepts: From Chitosan to this compound

Chitosan is a natural, linear polysaccharide derived from the deacetylation of chitin, a substance abundant in crustacean shells and fungal cell walls.[1][2] It is composed of β-(1–4)-linked D-glucosamine and N-acetyl-D-glucosamine units. While possessing valuable properties like biocompatibility and biodegradability, its application is often hindered by its limited solubility.[3][4][5][6][7][8]

This compound (CMCS) is a chemically modified derivative of chitosan where carboxymethyl groups (-CH₂COOH) are introduced onto the chitosan backbone.[9] This modification fundamentally alters the polymer's physicochemical properties, most notably its water solubility.[9][10][11] The introduction of these hydrophilic groups disrupts the strong intermolecular hydrogen bonds present in chitosan, allowing for greatly enhanced interaction with water molecules.[3][12]

The Chemistry of Solubility

Chitosan's Limited Solubility: Chitosan's insolubility in neutral or alkaline water is attributed to its semi-crystalline structure, which is maintained by strong inter- and intramolecular hydrogen bonds between the polymer chains.[13][14] It is only soluble in acidic solutions (typically pH < 6.5).[2][6] In an acidic environment, the primary amino groups (-NH₂) on the glucosamine units become protonated (-NH₃⁺), leading to electrostatic repulsion between the polymer chains. This repulsion weakens the hydrogen bonding network, allowing water molecules to penetrate and solvate the polymer, resulting in dissolution.[14]

This compound's Enhanced Solubility: The carboxymethylation process introduces carboxylic acid groups, which significantly increases the polymer's hydrophilicity. This chemical modification achieves two critical things:

-

It disrupts the original hydrogen bonding network that contributes to chitosan's crystallinity.

-

It introduces both acidic (-COOH) and basic (-NH₂) functional groups, making CMCS an ampholytic polymer.

This dual functionality allows CMCS to be soluble in a much wider pH range, including acidic, neutral, and alkaline conditions, a major advantage over its unmodified counterpart.[9][12][15]

Data Presentation: A Quantitative Comparison

The solubility of these polymers is not absolute and is influenced by several factors. The tables below summarize these factors and present available quantitative data for comparison.

Table 1: Factors Influencing Water Solubility

| Factor | Chitosan | This compound (CMCS) |

| Primary Determinant | Degree of Deacetylation (DD) & pH | Degree of Substitution (DS) |

| pH Dependence | Soluble only in acidic media (pH < 6.5)[2][13][16] | Soluble over a wide pH range (acidic, neutral, alkaline)[9][12][15] |

| Molecular Weight (MW) | Higher MW generally leads to lower solubility[13][16] | Solubility is also influenced by the MW of the parent chitosan[1] |

| Crystallinity | High crystallinity restricts solubility[13][14][17] | Carboxymethylation reduces crystallinity |

| Isoelectric Point (pI) | Not applicable as it's a polycation | Around pH 4.5; solubility is lowest near the pI[18] |

Table 2: Quantitative Solubility Data

| Polymer | Condition | Solubility Value | Source |

| Chitosan (Cs) | Water | 16.07% (w/w) | [19] |

| This compound (CMC-B) | Water | 41.91% (w/w) | [19] |

| This compound (CMC-C) | Water | 46.56% (w/w) | [19] |

| This compound | Aqueous Solution (pH 2.0 - 6.0) | < 5 g/L | [18] |

Note: CMC-B and CMC-C represent different synthesis batches, likely with varying degrees of substitution.

Mandatory Visualizations

The following diagrams illustrate the chemical transformations, logical solubility pathways, and experimental workflows discussed in this guide.

Caption: Chemical modification workflow from Chitin to this compound.

Caption: Logical flowchart comparing the pH-dependent solubility of Chitosan and CMCS.

Caption: Experimental workflow for determining the water solubility of a polymer.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections provide representative protocols for the synthesis of CMCS and the determination of polymer water solubility.

Protocol for Synthesis of this compound

This protocol is a synthesized representation of common methods found in the literature.[2][20][21][22][23]

Materials:

-

Chitosan powder

-

Sodium hydroxide (NaOH)

-

Monochloroacetic acid (ClCH₂COOH)

-

Isopropanol (or ethanol)

-

Methanol

-

Distilled water

-

Acetic acid (for neutralization)

Procedure:

-

Alkalization: Suspend a known amount of chitosan (e.g., 5 g) in a solution of concentrated NaOH (e.g., 100 mL of 20-50% w/v). Stir the mixture vigorously for a specified period (e.g., 15-60 minutes) to allow the chitosan to swell and become activated. For enhanced alkalization, this mixture can be stored at a low temperature (e.g., -20°C for 12h) and then thawed.[22]

-

Solvent Addition: Add an organic solvent such as isopropanol (e.g., 50 mL) to the alkali chitosan slurry and continue stirring.

-

Carboxymethylation Reaction: Prepare a solution of monochloroacetic acid in isopropanol (e.g., 15 g in 30 mL). Add this solution dropwise to the chitosan slurry over 30 minutes while maintaining a constant reaction temperature (e.g., 40-50°C).

-

Reaction Completion: Allow the reaction to proceed with continuous stirring for several hours (e.g., 2-12 hours) at the set temperature.

-

Precipitation and Neutralization: Decant the supernatant liquid. Add methanol (e.g., 100 mL) to the resulting solid product to precipitate the CMCS and stop the reaction. Neutralize the slurry with acetic acid.[21][23]

-

Purification: Filter the solid product and wash it extensively with an aqueous alcohol solution (e.g., 70-80% methanol or ethanol) to remove unreacted reagents and salts.

-

Drying: Dry the purified this compound product in a vacuum oven at a moderate temperature (e.g., 55°C) for 8 hours or until a constant weight is achieved.[21]

Protocol for Determination of Water Solubility

This general protocol is based on standard methods for determining polymer solubility.[24][25][26]

Materials & Equipment:

-

Dried polymer sample (Chitosan or CMCS)

-

Distilled water (or buffer of desired pH)

-

Analytical balance

-

Conical flasks or sealed vessels

-

Shaking incubator or magnetic stirrer

-

Centrifuge and/or filtration apparatus (e.g., 0.45 µm filter)

-

Vacuum oven

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of the dried polymer (e.g., 0.1 g).

-

Dissolution: Add the weighed polymer to a known volume of the desired aqueous solvent (e.g., 10 mL of distilled water) in a flask.

-

Equilibration: Seal the flask and place it in a shaking incubator or on a magnetic stirrer at a controlled temperature (e.g., 25°C). Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

-

Separation of Insoluble Fraction: Transfer the suspension to a centrifuge tube and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the undissolved polymer. Alternatively, filter the solution through a pre-weighed filter paper of a suitable pore size.

-

Quantification: Carefully collect the insoluble pellet or the residue on the filter paper. Wash it with a small amount of solvent to remove any remaining soluble polymer. Dry the insoluble fraction in a vacuum oven at a moderate temperature until a constant weight is achieved.

-

Calculation:

-

Let W_initial be the initial weight of the polymer.

-

Let W_insoluble be the final dry weight of the undissolved polymer.

-

The weight of the dissolved polymer is W_soluble = W_initial - W_insoluble.

-

Solubility is typically expressed as a percentage:

-

Solubility (%) = (W_soluble / W_initial) x 100

-

-

Alternatively, it can be expressed as concentration (e.g., in g/L):

-

Solubility (g/L) = W_soluble / Volume of solvent (L)

-

-

Implications for Drug Development

The poor solubility of chitosan at physiological pH (around 7.4) is a significant drawback for many biomedical and pharmaceutical applications.[3][7][10] The enhanced, wide-ranging water solubility of CMCS overcomes this critical limitation, making it a far more versatile biomaterial.[3][4][10][27]

-

Drug Delivery Systems: CMCS's solubility at neutral pH allows for the formulation of nanoparticles, hydrogels, films, and tablets for controlled and sustained drug release under physiological conditions.[5][10]

-

Gene Delivery: As a polycation, chitosan can bind to anionic DNA, but its use is limited by solubility. CMCS derivatives retain this capability while being more compatible with biological fluids.

-

Tissue Engineering: The ability to form hydrogels in situ at physiological pH makes CMCS an excellent candidate for creating scaffolds for tissue regeneration.[3]

Conclusion

The chemical modification of chitosan to this compound represents a pivotal advancement in harnessing the potential of this abundant biopolymer. The introduction of carboxymethyl groups drastically improves water solubility across a broad pH spectrum by disrupting the polymer's crystalline structure and introducing hydrophilic functional groups. This superior solubility profile, governed primarily by the degree of substitution, makes CMCS a significantly more attractive and versatile material for researchers, scientists, and drug development professionals, enabling a wider range of applications in complex biological environments where unmodified chitosan fails to perform.

References

- 1. High Substitution Synthesis of this compound for Properties Improvement of this compound Films Depending on Particle Sizes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. redalyc.org [redalyc.org]

- 3. Recent advances in this compound-based materials for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chitosan and its derivatives as vehicles for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. japsonline.com [japsonline.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. pharmaexcipients.com [pharmaexcipients.com]

- 11. mdpi.com [mdpi.com]

- 12. The Chemical Modification to Improve Solubility of Chitosan and Its Derivatives Application, Preparation Method, Toxicity as a Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Exploring the Factors Affecting the Solubility of Chitosan in Water - CentAUR [centaur.reading.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. Chitosan: An Overview of Its Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. Basicity, Water Solubility and Intrinsic Viscosity of this compound as a Biofunctional Material | Scientific.Net [scientific.net]

- 19. pubs.aip.org [pubs.aip.org]

- 20. aml.iaamonline.org [aml.iaamonline.org]

- 21. Synthesis and Characterization of this compound Nanogels for Swelling Studies and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. japsonline.com [japsonline.com]

- 23. scielo.br [scielo.br]

- 24. apps.dtic.mil [apps.dtic.mil]

- 25. enfo.hu [enfo.hu]

- 26. chemistry.um.edu.my [chemistry.um.edu.my]

- 27. repositorio.unesp.br [repositorio.unesp.br]

A Technical Guide to the Biocompatibility and Biodegradability of Carboxymethyl Chitosan

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carboxymethyl chitosan (CMCS), a water-soluble derivative of chitosan, has garnered significant attention in the biomedical field. Its enhanced solubility at physiological pH, coupled with inherent biocompatibility and biodegradability, makes it a superior candidate for a multitude of applications, including drug delivery, tissue engineering, and wound healing.[1][2] This technical guide provides an in-depth analysis of the biocompatibility and biodegradability of CMCS, presenting quantitative data, detailed experimental protocols, and visual representations of key biological processes and experimental workflows.

Introduction to this compound

Chitosan, a natural polysaccharide derived from the deacetylation of chitin, is known for its excellent biological properties, including biocompatibility and biodegradability.[3][4] However, its application is often limited by poor solubility in neutral or alkaline solutions.[1][5] The process of carboxymethylation introduces carboxymethyl groups (-CH2-COOH) onto the hydroxyl and amino groups of the chitosan backbone.[6][7] This modification disrupts the crystalline structure and introduces ionogenic functional groups, rendering CMCS soluble over a wide pH range and expanding its utility in biomedical applications.[3][8][9] CMCS retains and often enhances the beneficial properties of its parent polymer, making it a highly attractive biomaterial.[2]

Biocompatibility of this compound

Biocompatibility refers to the ability of a material to perform with an appropriate host response in a specific application. CMCS has consistently demonstrated excellent biocompatibility in both in vitro and in vivo studies.[10][11]

In Vitro Biocompatibility

In vitro studies are crucial for the initial assessment of a biomaterial's cytotoxicity and its interaction with various cell types.

Cytotoxicity Profile: CMCS has been shown to be non-toxic and even to promote the proliferation and differentiation of various cell types, including fibroblasts, stem cells, and osteosarcoma cells.[3][12] Studies have demonstrated high cell viability (often exceeding 80-90%) when cells are cultured in the presence of CMCS hydrogels or nanoparticles.[3][13] For instance, CMCS hydrogels crosslinked with poly(ethylene glycol) diacrylate (PEGDA) showed no significant cytotoxicity towards murine fibroblasts (L929 cell line) as determined by the XTT assay.[14] Similarly, CMCS-based nanoparticles have been found to be safe for normal cells while showing efficacy in delivering anti-cancer agents to malignant cells.[13]

Hemocompatibility: The interaction of a biomaterial with blood is a critical aspect of its biocompatibility, especially for applications involving direct blood contact. CMCS generally exhibits good hemocompatibility. For example, a composite sponge of CMCS and micro-fibrillated cellulose showed a hemolysis percentage of less than 2%, indicating good compatibility with blood components.[15]

Table 1: Summary of In Vitro Cytotoxicity Data for this compound

| Material Formulation | Cell Line | Assay | Results (Cell Viability %) | Reference(s) |

| CMCS Hydrogel Scaffolds | hBM-MSCs | - | > 82% | [3] |

| CMCS/PEGDA Hydrogels (5-20% CMCS, 5% PEGDA) | L929 Mouse Fibroblasts | XTT | ~69% - 90% | |

| CMCS-Amygdalin Nanoparticles (40 mg/ml) | BJ1 Normal Fibroblasts | MTT | ~83% | [13] |

| CMCS-Bi2S3 Quantum Dots | SAOS, HEK293T | MTT | Non-cytotoxic | [12] |

| Gelatin/CMCS/LAPONITE® Scaffold | rBMSCs | - | Promoted proliferation | [16] |

In Vivo Biocompatibility

In vivo studies in animal models provide a more comprehensive understanding of the tissue response to a biomaterial.

Tissue Response and Inflammation: CMCS has been evaluated in various animal models, including rats and mice, for applications such as wound healing and tissue regeneration.[11][17] Subcutaneous implantation of CMCS hydrogels in rats has shown no adverse tissue effects, confirming their biocompatibility.[10][18] Histopathological evaluations typically reveal a minimal inflammatory response, which is a key indicator of good biocompatibility.[19] In a study using a Lewis tumor-bearing C57BL/6 mouse model, CMCS was well-tolerated and even demonstrated an antitumor effect, further suggesting its safety and potential as a drug delivery vehicle.[17]

Biodegradability of this compound

Biodegradability is the breakdown of a material by biological agents, such as enzymes, into smaller, non-toxic components that can be metabolized or excreted by the body. The degradation rate of CMCS can be tailored, which is a significant advantage in applications like drug delivery and tissue engineering.[3][20]

Enzymatic Degradation

The primary mechanism for the degradation of chitosan and its derivatives in vivo is enzymatic hydrolysis.

Role of Lysozyme: Lysozyme, an enzyme present in human tissues and fluids, is the main enzyme responsible for the degradation of chitosan-based materials.[21][22] It cleaves the β-(1-4) glycosidic linkages between the N-acetyl-D-glucosamine and D-glucosamine units of the polysaccharide chain.[23][24] The rate of degradation is influenced by several factors.

Factors Influencing Degradation Rate: The degradation rate of CMCS is not constant and can be controlled by modifying its physicochemical properties:

-

Degree of Deacetylation (DD): Lysozyme activity is dependent on the presence of acetylated units. A very high degree of deacetylation can significantly slow down the degradation rate.[23][25]

-

Degree of Carboxymethylation: The introduction of carboxymethyl groups can also influence the accessibility of the glycosidic bonds to lysozyme, thereby affecting the degradation rate.[20]

-

Molecular Weight: The ratio of high to low molecular weight CMCS can be varied to tune the degradation rate of the resulting biomaterial.[20][26]

-

Cross-linking: The density and type of cross-linking agents used to form hydrogels or scaffolds can significantly impact the swelling behavior and enzymatic accessibility, thus controlling the degradation profile.[3]

Table 2: Summary of this compound Degradation Data

| Material Formulation | Degradation Condition | Observation | Reference(s) |

| CMCS (MW ~800k) | In vitro incubation with rat liver homogenate (24h) | Thoroughly degraded to small molecules | [27][28] |

| Covalently Cross-linked CMCS Films | In vitro incubation with lysozyme solution | Degradation rate dependent on MW ratio and carboxymethylation | [20][26] |

| Gelatin/CMCS/LAPONITE® Scaffold | In vitro incubation in PBS with lysozyme (28 days) | Weight loss of ~40% | [16] |

In Vivo Degradation and Excretion

Studies in animal models have elucidated the fate of CMCS within the body. After intraperitoneal injection in rats, FITC-labeled CMCS was absorbed and distributed to various organs, with the highest concentration found in the liver.[27][28] The liver appears to play a central role in the biodegradation of CMCS.[27][28] The molecular weight of CMCS was observed to decrease significantly in vivo, with high molecular weight forms (~300 kDa) being absorbed and much smaller fragments (<45 kDa) being excreted, primarily through urine.[27][28] This indicates that the body can effectively degrade and clear CMCS and its byproducts.[27]

Mandatory Visualizations

Factors Influencing CMCS Properties

Caption: Factors influencing the biocompatibility and biodegradability of CMCS.

Experimental Workflow for In Vitro Cytotoxicity Testing

Caption: General workflow for assessing the in vitro cytotoxicity of CMCS materials.

Enzymatic Degradation Pathway of CMCS by Lysozyme

Caption: Simplified pathway of CMCS degradation by lysozyme.

Detailed Experimental Protocols

Protocol for In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol is adapted from methodologies used to assess the cytotoxicity of CMCS-based nanoparticles.[12][13]

1. Materials:

- This compound (CMCS) material (e.g., nanoparticles, hydrogel).

- Target cell line (e.g., BJ1 normal fibroblasts, L929).[13]

- Complete cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin).

- Phosphate Buffered Saline (PBS).

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

- Dimethyl sulfoxide (DMSO).

- 96-well cell culture plates.

- CO2 incubator (37°C, 5% CO2).

- Microplate reader.

2. Methodology:

- Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.[13]

- Preparation of Extracts/Suspensions: Prepare various concentrations of the sterile CMCS material in complete cell culture medium. For hydrogels, prepare extracts by incubating the material in the medium for a set period (e.g., 24h) and then collecting the supernatant.

- Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared CMCS suspensions/extracts at different concentrations. Include a negative control (cells with medium only) and a positive control (cells with a known cytotoxic agent).[13]

- Incubation: Incubate the plates for 24 to 48 hours.[13]

- MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.[13]

- Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

- Calculation: Calculate cell viability using the following formula: Cell Viability (%) = (Absorbance of sample / Absorbance of negative control) x 100

Protocol for In Vitro Enzymatic Degradation Assay

This protocol is based on methods used to assess the degradation of chitosan-based scaffolds by lysozyme.[16][20]

1. Materials:

- Pre-weighed, lyophilized CMCS scaffolds or films.

- Phosphate Buffered Saline (PBS), pH 7.4.

- Lysozyme from chicken egg white.

- Incubator or water bath at 37°C.

- Microbalance.

- Deionized water.

2. Methodology:

- Sample Preparation: Prepare CMCS samples of a known dry weight (W_initial).

- Degradation Medium: Prepare a lysozyme solution in PBS (e.g., 10,000 U/mL, similar to physiological concentrations). Prepare a control solution of PBS without lysozyme.

- Incubation: Immerse the pre-weighed CMCS samples in the lysozyme solution and the control PBS solution. Incubate at 37°C with gentle agitation.

- Time Points: At predetermined time intervals (e.g., 1, 3, 7, 14, 21, 28 days), remove the samples from the solutions.

- Washing and Drying: Gently wash the retrieved samples with deionized water to remove any salts and adsorbed enzyme.

- Lyophilization: Freeze-dry the samples until a constant weight is achieved.

- Weight Measurement: Measure the final dry weight (W_final) of the degraded samples using a microbalance.

- Calculation: Calculate the percentage of weight loss using the following formula: Weight Loss (%) = ((W_initial - W_final) / W_initial) x 100

Conclusion

This compound stands out as a highly promising biomaterial due to its exceptional and well-documented biocompatibility and its tunable biodegradability.[2][3] The water solubility of CMCS overcomes a major limitation of its parent polymer, chitosan, allowing for its formulation into a wide array of biomedical devices such as nanoparticles, hydrogels, and films.[5][8] Extensive in vitro and in vivo evidence confirms that CMCS is non-toxic, elicits minimal inflammatory responses, and degrades into biocompatible byproducts that are safely cleared by the body.[11][17][27] The ability to control the degradation rate by adjusting physicochemical parameters like molecular weight and degree of substitution allows for the rational design of CMCS-based systems for specific applications, from rapid drug release to long-term tissue scaffolding.[20] These attributes firmly establish this compound as a versatile and valuable polymer for the next generation of advanced drug delivery systems and tissue engineering constructs.

References

- 1. Recent advances in this compound-based materials for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Medical Applications and Cellular Mechanisms of Action of this compound Hydrogels [mdpi.com]

- 4. A Review on Chitosan’s Uses as Biomaterial: Tissue Engineering, Drug Delivery Systems and Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound: Properties and biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Characterization of this compound Nanogels for Swelling Studies and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Biocompatibility and Mechanical Properties of this compound Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Cytotoxicity investigation of luminescent nanohybrids based on chitosan and this compound conjugated with Bi2S3 quantum dots for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Assessment of the cytotoxic effect of this compound-loaded amygdalin nanoparticles against human normal and cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. In vitro and in vivo studies of a gelatin/carboxymethyl chitosan/LAPONITE® composite scaffold for bone tissue engineering - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. Evaluation on biological compatibility of this compound as biomaterials for antitumor drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Biocompatibility of Chitosan Carriers with Application in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Controlling the degradation of covalently cross-linked this compound utilizing bimodal molecular weight distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. jlinlab.ecust.edu.cn [jlinlab.ecust.edu.cn]

- 22. openaccesspub.org [openaccesspub.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. In vitro evaluation of the biodegradability of chitosan–genipin hydrogels - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00536K [pubs.rsc.org]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Pharmacokinetics and biodegradation mechanisms of a versatile carboxymethyl derivative of chitosan in rats: in vivo and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

Navigating Carboxymethyl Chitosan Synthesis: An In-depth Technical Guide to Degree of Substitution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Carboxymethyl chitosan (CMCS), a versatile biopolymer with significant applications in the pharmaceutical and biomedical fields. The degree of substitution (DS), a critical parameter influencing the physicochemical and biological properties of CMCS, is the central focus. This document offers detailed experimental protocols, quantitative data on the impact of reaction parameters on the DS, and visual representations of the synthesis and characterization workflows.

Introduction to this compound and Degree of Substitution

Chitosan, a natural polysaccharide derived from the deacetylation of chitin, possesses numerous advantageous properties, including biocompatibility, biodegradability, and low toxicity.[1] However, its application is often limited by its poor solubility in water and neutral pH solutions. Carboxymethylation is a chemical modification that introduces carboxymethyl groups (-CH2COOH) onto the chitosan backbone, significantly enhancing its water solubility and expanding its utility.[2][3]

The Degree of Substitution (DS) is a crucial metric that quantifies the average number of carboxymethyl groups attached per glucosamine unit in the chitosan polymer chain. The DS profoundly impacts the solubility, viscosity, and biological activity of CMCS, making its precise control and accurate determination essential for reproducible and effective application in areas such as drug delivery, tissue engineering, and wound healing.[4][5]

Synthesis of this compound

The synthesis of CMCS typically involves the reaction of chitosan with a carboxymethylating agent, most commonly monochloroacetic acid (MCA), in an alkaline medium, usually sodium hydroxide (NaOH).[2][4] The reaction proceeds via nucleophilic substitution, where the hydroxyl and amino groups on the chitosan backbone are activated by the strong base to react with the chloroacetate.

General Reaction Scheme

The carboxymethylation of chitosan can occur at the C6-hydroxyl, C3-hydroxyl, and C2-amino groups of the glucosamine unit. The overall reaction can be represented as follows:

Chitosan-(OH)₃(NH₂) + NaOH → Chitosan-(O⁻Na⁺)₃(NH₂) + H₂O Chitosan-(O⁻Na⁺)₃(NH₂) + ClCH₂COONa → Chitosan-(OCH₂COONa)ₓ(NHCH₂COONa)ᵧ + NaCl

The reaction is typically carried out in a heterogeneous or homogeneous system, with the choice of solvent and reaction conditions influencing the site and extent of carboxymethylation.

Factors Influencing the Degree of Substitution

The DS of CMCS is a multifactorial outcome, heavily dependent on the reaction conditions. Understanding and controlling these parameters is key to synthesizing CMCS with desired properties.

Sodium hydroxide plays a critical role in activating the hydroxyl and amino groups of chitosan. The concentration of NaOH significantly affects the DS. Insufficient alkali results in incomplete activation, leading to a low DS. Conversely, an excessively high concentration can lead to cellulose degradation and side reactions. Studies have shown that the DS generally increases with NaOH concentration up to an optimal point, after which it may decrease.[1][6]

The molar ratio of MCA to the glucosamine units of chitosan is a direct determinant of the achievable DS. A higher concentration of the carboxymethylating agent generally leads to a higher DS.[1][7] However, an excessive amount of MCA can lead to side reactions and may not be cost-effective.

Temperature influences the reaction kinetics. Higher temperatures generally accelerate the carboxymethylation reaction, leading to a higher DS within a shorter reaction time.[5][8] However, excessively high temperatures can promote the degradation of the chitosan backbone and increase the likelihood of side reactions.

The duration of the reaction also plays a crucial role. The DS tends to increase with reaction time as more functional groups on the chitosan backbone have the opportunity to react.[8] However, after a certain point, the reaction may reach equilibrium, and further extending the time may not significantly increase the DS and could lead to product degradation.

Quantitative Data on Synthesis Parameters and Degree of Substitution

The following tables summarize the quantitative impact of various reaction parameters on the Degree of Substitution of this compound, based on data from cited literature.

Table 1: Effect of NaOH Concentration on the Degree of Substitution (DS)

| Chitosan Source | NaOH Concentration (% w/v) | Other Conditions (MCA ratio, Temp, Time) | Resulting DS | Reference |

| Not Specified | 10 | Chitosan/MCA = 2/3 (w/w) | 0.58 | [1] |

| Not Specified | 20 | Chitosan/MCA = 2/3 (w/w) | 0.65 | [1] |

| Not Specified | 30 | Chitosan/MCA = 2/3 (w/w) | 0.72 | [1] |

| Not Specified | 40 | Chitosan/MCA = 2/3 (w/w) | 0.68 | [1] |

| Not Specified | 50 | Chitosan/MCA = 2/3 (w/w) | 0.61 | [1] |

| Not Specified | 50 | Not Specified | Increased DS up to this concentration | [6] |

| Not Specified | >60 | Not Specified | Decreased DS | [6] |

Table 2: Effect of Monochloroacetic Acid (MCA) to Chitosan Ratio on the Degree of Substitution (DS)

| Chitosan Source | Chitosan:MCA Molar Ratio | Other Conditions (NaOH conc., Temp, Time) | Resulting DS | Reference |

| Not Specified | 1:4.3 | Room Temp, 3h | 0.52 | [9] |

| Not Specified | 1:4.3 | Room Temp, 5h | 0.65 | [9] |

| Not Specified | 1:4.3 | Room Temp, 7h | 0.78 | [9] |

| Not Specified | 1:4.3 | Room Temp, 10h | 0.85 | [9] |

| Not Specified | 1:8.6 | Room Temp, 7h | 1.25 | [9] |

| Not Specified | 1:8.6 | Room Temp, 10h | 1.44 | [9] |

| Polymer | 1:6 | 50°C | 1.0 - 2.2 | [10][11] |

| Oligomer | 1:3 | 50°C | 1.0 - 2.2 | [10][11] |

Table 3: Effect of Reaction Temperature and Time on the Degree of Substitution (DS)

| Chitosan Source | Temperature (°C) | Time (h) | Other Conditions (NaOH conc., MCA ratio) | Resulting DS | Reference |

| Not Specified | 45 | 3 | 20% NaOH, 25% TCA | ~0.7 | [8] |

| Not Specified | 55 | 3 | 20% NaOH, 25% TCA | ~1.58 | [8] |

| Not Specified | 75 | 3 | 20% NaOH, 25% TCA | Lower than at 55°C | [8] |

| Shrimp | 60 | 2 | 60% NaOH, 40% MCA | >0.5 | [5] |

| Not Specified | Room Temp | 12 (alkalization) + 12 (carboxymethylation) | 50% NaOH, Chitosan:MCA = 1:5 (w/w) | 0.5 | [3] |

Experimental Protocols for Synthesis and Characterization

Synthesis of this compound

This protocol is a generalized procedure based on common methodologies found in the literature.[3][12] Researchers should optimize the parameters based on their specific starting materials and desired DS.

Materials:

-

Chitosan

-

Sodium hydroxide (NaOH)

-

Monochloroacetic acid (MCA)

-

Isopropanol

-

Methanol

-

Glacial acetic acid

-

Distilled water

Procedure:

-

Alkalization: Disperse a known amount of chitosan in isopropanol. Add a concentrated solution of NaOH and stir the suspension for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or 50°C) to allow for the activation of chitosan.

-

Carboxymethylation: Dissolve MCA in isopropanol and add it dropwise to the alkali chitosan slurry. Continue the reaction with stirring for a set duration (e.g., 3-12 hours) at a specific temperature (e.g., 50-60°C).

-

Neutralization and Purification: Stop the reaction and neutralize the mixture with glacial acetic acid. Precipitate the product by adding methanol.

-

Washing: Filter the precipitate and wash it repeatedly with aqueous ethanol (e.g., 70-80%) to remove unreacted reagents and byproducts.

-

Drying: Dry the purified CMCS product in an oven at a suitable temperature (e.g., 60°C) until a constant weight is achieved.

Determination of the Degree of Substitution

Accurate determination of the DS is crucial for characterizing the synthesized CMCS. Titration and Nuclear Magnetic Resonance (NMR) spectroscopy are two commonly employed methods.

This method is based on the titration of the carboxylic acid groups in the CMCS.[13][14][15]

Materials:

-

Dry this compound (in H-form)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Phenolphthalein indicator

-

Distilled water

Procedure:

-

Accurately weigh a known amount of dry CMCS.

-

Dissolve the CMCS in a known excess volume of standardized HCl solution.

-

Add a few drops of phenolphthalein indicator.

-

Titrate the excess HCl with the standardized NaOH solution until a persistent pink color is observed.

-

A blank titration without CMCS should also be performed.

Calculation: The degree of substitution (DS) can be calculated using the following formula: DS = (161 × M_NaOH × (V_blank - V_sample)) / (W - 58 × M_NaOH × (V_blank - V_sample)) Where:

-

161 is the molecular weight of the anhydroglucosamine unit.

-

M_NaOH is the molarity of the NaOH solution.

-

V_blank is the volume of NaOH used for the blank titration (mL).

-

V_sample is the volume of NaOH used for the sample titration (mL).

-

W is the weight of the dry CMCS sample (mg).

-

58 is the net increase in molecular weight for each carboxymethyl group substituted.

¹H NMR spectroscopy is a powerful technique that can provide detailed information about the DS and the site of substitution.[10][16][17]

Procedure:

-

Dissolve a small amount of the CMCS sample in a suitable solvent, typically D₂O with a small amount of DCl to ensure complete dissolution.

-

Acquire the ¹H NMR spectrum.

-

Identify and integrate the characteristic peaks. The peak for the anomeric proton (H-1) of the glucosamine unit typically appears around 4.8-5.0 ppm. The protons of the carboxymethyl groups (-CH₂-COOH) attached to the oxygen (O-substitution) and nitrogen (N-substitution) atoms appear at distinct chemical shifts, often in the range of 3.2-4.5 ppm.

-

The DS can be calculated by comparing the integral of the protons of the carboxymethyl groups to the integral of a known number of protons on the chitosan backbone (e.g., the H-1 proton).

Visualizing the Process: Diagrams and Workflows

The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.

Caption: Synthesis pathway of this compound.

Caption: Workflow for determining the Degree of Substitution.

Conclusion

The synthesis of this compound with a controlled degree of substitution is a critical step in harnessing its full potential for various advanced applications. This guide has provided a detailed overview of the synthesis process, the key factors influencing the DS, quantitative data to guide experimental design, and standardized protocols for synthesis and characterization. By carefully controlling the reaction parameters and accurately determining the DS, researchers and drug development professionals can tailor the properties of CMCS to meet the specific demands of their applications, paving the way for innovative solutions in medicine and beyond.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. japsonline.com [japsonline.com]

- 4. journalijar.com [journalijar.com]

- 5. This compound with High Degree of Substitution: Synthesis, Optimization, Characterization, and Antibacterial Activity – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 6. High Substitution Synthesis of this compound for Properties Improvement of this compound Films Depending on Particle Sizes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

- 10. 1H-NMR Analysis of Degree of Substitution in N,O-Carboxymethyl Chitosans from Various Chitosan Sources and Types | Scientific.Net [scientific.net]

- 11. researchgate.net [researchgate.net]

- 12. japsonline.com [japsonline.com]

- 13. ijpsi.org [ijpsi.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Substituent distribution on O,N-carboxymethylchitosans by 1H and 13C n.m.r - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mjas.analis.com.my [mjas.analis.com.my]

Carboxymethyl Chitosan: A Deep Dive into Its Properties and Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Carboxymethyl chitosan (CMCS) is a water-soluble derivative of chitosan, a naturally occurring polysaccharide derived from the deacetylation of chitin.[1][2] The introduction of carboxymethyl groups (-CH2-COOH) onto the chitosan backbone overcomes the limited solubility of native chitosan at neutral and alkaline pH, significantly broadening its applicability in the biomedical and pharmaceutical fields.[1][3][4] This guide provides a comprehensive overview of the synthesis, properties, and diverse applications of CMCS, with a focus on quantitative data, experimental protocols, and the underlying mechanisms of action.

Synthesis and Characterization

The synthesis of CMCS typically involves the reaction of chitosan with monochloroacetic acid in an alkaline medium.[5][6] The reaction conditions, such as the concentration of sodium hydroxide, the ratio of monochloroacetic acid to chitosan, temperature, and reaction time, significantly influence the degree of substitution (DS) and the site of carboxymethylation (O-substitution vs. N-substitution).[1][6]

Key Physicochemical Properties of this compound

The physicochemical properties of CMCS are pivotal to its functionality in various applications. These properties are largely dictated by the molecular weight of the parent chitosan, the degree of substitution (DS), and the distribution of carboxymethyl groups.

| Property | Typical Range/Value | Significance | References |

| Molecular Weight | 50 - 375 kDa | Influences viscosity, mechanical strength, and biological activity. | [7][8] |

| Degree of Substitution (DS) | 0.4 - 1.73 | Determines water solubility, pH sensitivity, and chelating ability. A DS in the range of 0.40 to 0.45 is generally required for water solubility. | [6][9][10] |

| Solubility | Soluble in water over a wide pH range | A key advantage over chitosan, enabling its use in physiological conditions. | [5][11] |

| Viscosity | Varies with MW, DS, and concentration | Important for hydrogel formation and as a stabilizing agent in emulsions. | [7][9] |

| Biocompatibility | High | Non-toxic and well-tolerated in vitro and in vivo.[12][13] | [12][13][14] |

| Biodegradability | Biodegradable | Degrades into non-toxic products, making it suitable for transient implants and drug delivery systems. | [12][14] |

| Antibacterial Activity | Moderate to High | Effective against a range of bacteria, influenced by MW, DS, and pH. | [15] |

| Moisture Retention | High | Acts as an effective moisturizing agent, beneficial in wound dressings and cosmetics. | [7][8] |

Core Applications of this compound

The unique properties of CMCS have led to its exploration in a multitude of biomedical applications.

1. Drug Delivery Systems

CMCS is an excellent candidate for drug delivery due to its biocompatibility, biodegradability, and ability to form nanoparticles, hydrogels, and films.[2][14] Its pH-responsive nature allows for targeted drug release. For instance, ciprofloxacin-loaded CMCS nanoparticles have shown enhanced antibacterial activity.[16][17]

| Application Area | Formulation | Key Findings | References |

| Antibiotic Delivery | Ciprofloxacin-loaded nanoparticles | Average diameter: 151 ± 5.67 nm; Surface charge: -22.9 ± 2.21 mV; Lower MIC (0.08 µg/mL) compared to free ciprofloxacin (0.16 µg/mL). | [16][17] |

| Controlled Release | Indomethacin-loaded beads | Release is pH-dependent, increasing in alkaline conditions. | [18] |

| Hydrophilic Drug Carrier | Clindamycin HCl-loaded nanoparticles | Nanoparticle size of 318.40 ± 7.56 nm with a drug loading content of 34.68 ± 2.54%. | [19] |

2. Tissue Engineering and Regenerative Medicine

In tissue engineering, CMCS is utilized to create scaffolds that mimic the natural extracellular matrix, supporting cell adhesion, proliferation, and differentiation.[14][20] Its porous structure facilitates nutrient and waste transport.

| Application Area | Scaffold Composition | Key Properties | References |

| Bone Tissue Engineering | CMCS/Carboxymethyl cellulose/Mesoporous wollastonite | Improved biomineralization and protein adsorption. | [21] |

| Bone Defect Repair | Polylactic acid/Sodium alginate/Nano hydroxyapatite/CMCS | Enhanced hydrogel cross-linking, mineralization, and osteogenic activity. | [22] |

| Cartilage Tissue Engineering | CMCS-based scaffolds | Good biocompatibility with cell viability over 82%. | [14] |

3. Wound Healing

CMCS promotes wound healing through multiple mechanisms. It provides a moist environment, exhibits antibacterial properties, reduces inflammation, and stimulates the proliferation of fibroblasts and collagen deposition.[14][15][23] CMCS-based hydrogels have been shown to accelerate the healing of burn wounds.[24]

dot

Caption: Proposed mechanism of CMCS in accelerating the wound healing process.

Experimental Protocols

This section provides an overview of common experimental methodologies for the synthesis and characterization of CMCS.

1. Synthesis of this compound

-

Materials: Chitosan, sodium hydroxide (NaOH), monochloroacetic acid, isopropanol, methanol, acetic acid.

-

Procedure:

-

Suspend chitosan (e.g., 5 g) in a 20% w/v NaOH solution (e.g., 100 mL) and stir for a specified duration (e.g., 15 min) to achieve alkalization.[5]

-

Add monochloroacetic acid (e.g., 15 g) dropwise to the mixture while stirring.[5]

-

Maintain the reaction at a controlled temperature (e.g., 40 ± 2 °C) for a set time (e.g., 2 hours).[5]

-

Neutralize the reaction mixture with 10% acetic acid.[5]

-

Precipitate the product by pouring the mixture into an excess of 70% methanol.[5]

-

Filter the resulting this compound and wash it thoroughly with methanol.[5]

-

Dry the final product in a vacuum oven (e.g., at 55 °C for 8 hours).[5]

-

dot

Caption: General workflow for the synthesis of this compound.

2. Characterization Techniques

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to confirm the carboxymethylation of chitosan by identifying characteristic peaks. New peaks around 1603 cm⁻¹ (asymmetric stretching of -COO⁻) and 1420 cm⁻¹ (symmetric stretching of -COO⁻) indicate the presence of carboxymethyl groups.[25][26]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): Provides detailed structural information and helps in determining the degree of substitution and the site of carboxymethylation.[6][27]

-

X-ray Diffraction (XRD): Analyzes the crystalline structure of CMCS. The diffraction peaks for CMCS are typically weak, indicating low crystallinity compared to chitosan.[5]

-

Scanning Electron Microscopy (SEM): Visualizes the surface morphology and porous structure of CMCS scaffolds and nanoparticles.[28]

-

Thermogravimetric Analysis (TGA): Determines the thermal stability of the polymer.[9]

3. Preparation of CMCS Nanoparticles for Drug Delivery

-

Method: Ionic cross-linking is a common method.

-

Materials: this compound, a cross-linking agent (e.g., calcium chloride or aluminum chloride), and the drug to be encapsulated.[16][19]

-

Procedure:

-

Dissolve CMCS in deionized water to form a solution.[19]

-

Dissolve the drug in the CMCS solution.[19]

-

Prepare a solution of the cross-linking agent.

-

Add the cross-linking solution dropwise to the CMCS-drug mixture under constant stirring to form nanoparticles.[19]

-

The process can be optimized using response surface methodology to control particle size and encapsulation efficiency.[16][17]

-

References

- 1. aml.iaamonline.org [aml.iaamonline.org]

- 2. pharmaexcipients.com [pharmaexcipients.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound: Properties and biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Characterization of this compound Nanogels for Swelling Studies and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. inlibrary.uz [inlibrary.uz]

- 8. Antioxidant and Moisturizing Properties of this compound with Different Molecular Weights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. japsonline.com [japsonline.com]

- 10. CN106046200A - Preparation method of this compound - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Acute toxicity of high dosage this compound and its effect on the blood parameters in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. ovid.com [ovid.com]

- 16. Preparation of biocompatible this compound nanoparticles for delivery of antibiotic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scilit.com [scilit.com]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Magnesium incorporated chitosan based scaffolds for tissue engineering applications - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Scaffolds containing chitosan/carboxymethyl cellulose/mesoporous wollastonite for bone tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. This compound-enhanced multi-level microstructured composite hydrogel scaffolds for bone defect repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. binasss.sa.cr [binasss.sa.cr]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Synthesis and Characterization of this compound Nanosponges with Cyclodextrin Blends for Drug Solubility Improvement - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mjas.analis.com.my [mjas.analis.com.my]

- 28. Preparation and physicochemical properties of this compound-carboxymethyl cellulose anti-adhesive film [cjter.com]

Unraveling the Antimicrobial Action of Carboxymethyl Chitosan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Carboxymethyl chitosan (CMCS), a water-soluble derivative of chitosan, has garnered significant attention in the biomedical field for its potent antimicrobial properties. This technical guide provides an in-depth exploration of the core mechanisms underlying the antimicrobial activity of CMCS, offering valuable insights for researchers, scientists, and professionals involved in drug development. We delve into the multifaceted ways CMCS interacts with and inhibits the growth of a broad spectrum of microorganisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes.

Core Antimicrobial Mechanisms of this compound

The antimicrobial efficacy of this compound stems from a combination of physicochemical properties that lead to the disruption of essential microbial functions. The primary mechanisms include:

-

Disruption of the Cell Membrane and Wall: The polycationic nature of CMCS, attributed to its protonated amino groups at physiological pH, is a key driver of its antimicrobial action. CMCS electrostatically interacts with negatively charged components of the microbial cell surface, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[1][2] This interaction disrupts the integrity of the cell wall and membrane, leading to increased permeability and leakage of intracellular components like nucleic acids, proteins, and ions.[3]

-

Chelation of Essential Metal Ions: CMCS can chelate essential metal ions, such as Ca2+, Mg2+, and Zn2+, which are crucial for the activity of various microbial enzymes and the stability of the cell wall.[3] By sequestering these vital ions, CMCS effectively starves the microorganisms, leading to the inhibition of their growth and proliferation.

-

Inhibition of Nucleic Acid and Protein Synthesis: Following its entry into the microbial cell, CMCS can interact with nucleic acids (DNA and RNA) and ribosomes. This interaction can interfere with the processes of DNA replication, transcription, and translation, thereby inhibiting the synthesis of essential proteins and leading to cell death.[4]

-

Flocculation and Aggregation: CMCS can act as a flocculating agent, causing microbial cells to aggregate.[5] This aggregation can hinder nutrient uptake and normal metabolic activities, contributing to the overall antimicrobial effect.

Quantitative Antimicrobial Activity

The antimicrobial potency of CMCS is typically quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following table summarizes the reported MIC and MBC values for CMCS against various microorganisms.

| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Escherichia coli | ATCC 25922 | 68.6 | >2500 | [5][6][7] |

| Staphylococcus aureus | ATCC 25923 | 7.95 | 8 | [5][6][7] |

| Pseudomonas aeruginosa | ATCC 15729 | 32 | - | [8] |

| Candida tropicalis | - | - | - | [9] |

| Candida parapsilosis | - | - | - | [10] |

| Candida krusei | - | - | - | [10] |

| Candida glabrata | - | - | - | [10] |

Note: MIC and MBC values can vary depending on the specific CMCS characteristics (e.g., degree of substitution, molecular weight), the microbial strain, and the experimental conditions.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antimicrobial activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC).

Materials:

-

This compound (CMCS) stock solution (sterile)

-

Bacterial or fungal culture in logarithmic growth phase

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile pipette tips

-

Microplate reader

Procedure:

-

Preparation of CMCS dilutions: Prepare a series of twofold dilutions of the CMCS stock solution in the appropriate broth medium directly in the wells of a 96-well plate. The final volume in each well should be 100 µL.

-

Inoculum preparation: Adjust the turbidity of the microbial culture to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add 100 µL of the diluted microbial suspension to each well containing the CMCS dilutions, as well as to a positive control well (containing only broth and inoculum) and a negative control well (containing only broth).

-